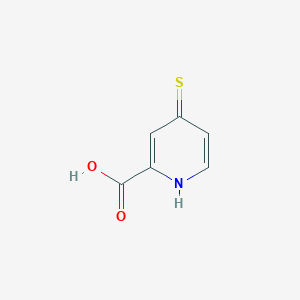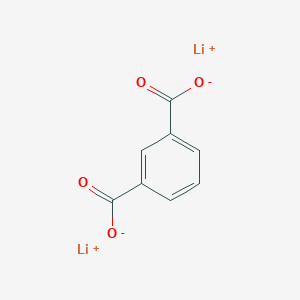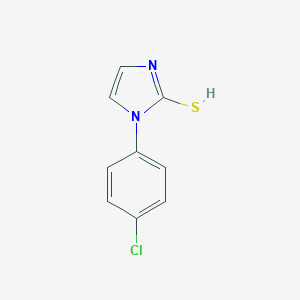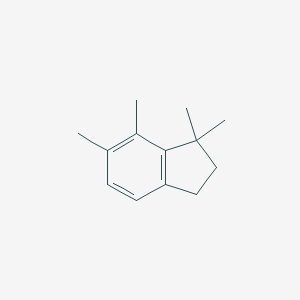
1-(3-Chlorophenoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenoxy)propan-2-one is a chemical compound . It is also known by other names such as 1-(3-chlorophenoxy)propan-2-one, 15422-18-1, and 1-(3-CHLOROPHENOXY)-2-PROPANONE .
Synthesis Analysis
The synthesis of 1-(3-Chlorophenoxy)propan-2-one involves several steps. The process begins with phenol 2, KI, and anhydrous K2CO3 in dry acetone. This mixture is heated to 60 °C for 1 hour. Then, α-Chloroacetone 1 is added dropwise, and the mixture is heated to 60 °C for 3 hours. The mixture is then filtered and the solvent is removed under vacuum. The residue is purified by column chromatography over silica gel to give the corresponding products .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenoxy)propan-2-one is C9H9ClO2 . The IUPAC name is 1-(3-chlorophenoxy)propan-2-one . The InChI is InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 . The Canonical SMILES is CC(=O)COC1=CC(=CC=C1)Cl .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Chlorophenoxy)propan-2-one is 184.62 g/mol . The compound has a XLogP3 of 1.7 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 184.0291072 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .Applications De Recherche Scientifique
Organic Synthesis
This compound can be used as a building block in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.
Pharmaceutical Development
In the field of pharmaceuticals, “1-(3-Chlorophenoxy)propan-2-one” could potentially be used in drug discovery. Its chemical properties might allow it to interact with biological targets, leading to the development of new therapeutic agents.
Material Science
This compound could also have applications in material science. Its chemical structure might allow it to contribute to the properties of certain materials, such as polymers.
Agricultural Studies
“1-(3-Chlorophenoxy)propan-2-one” might be used in agricultural studies. For instance, it could potentially be used in the development of new pesticides or plant growth enhancers.
Environmental Applications
This compound could potentially be used in environmental applications. For example, it might be used in bioremediation processes to help break down pollutants.
Mécanisme D'action
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known to block nerve impulses or pain sensations that are sent to the brain . The effects of this compound are measured mainly by subjective responses .
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Chlorophenoxy)propan-2-one are as follows :
Propriétés
IUPAC Name |
1-(3-chlorophenoxy)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYTAGSGZUOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309424 |
Source


|
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15422-18-1 |
Source


|
| Record name | NSC211928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














